molecular formula C19H15N3O3 B5805079 N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide

N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide

Cat. No. B5805079
M. Wt: 333.3 g/mol
InChI Key: CRLFUNHQHZULEQ-DEDYPNTBSA-N
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Description

N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide, also known as NNEH, is a chemical compound that has gained significant attention in scientific research due to its various applications in different fields. NNEH is a yellow to orange crystalline powder that is soluble in organic solvents, but insoluble in water. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.

Scientific Research Applications

N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent. This compound has also been used in the development of new materials for electronic and optical applications.

Mechanism of Action

The mechanism of action of N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can cause oxidative damage to cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant activity, anticancer activity, antibacterial and antifungal activity, and photodynamic therapy. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide in lab experiments is its versatility, as it can be used in different applications such as fluorescent probes, photosensitizers, and anticancer agents. Another advantage is its stability, as it can be stored for long periods without significant degradation. However, one limitation of using this compound is its toxicity, as it can cause oxidative damage to cells at high concentrations. Another limitation is its solubility, as it is insoluble in water and requires the use of organic solvents.

Future Directions

There are many future directions for research on N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide, including the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the optimization of this compound as a photosensitizer for photodynamic therapy, as well as the development of new applications in electronic and optical materials. Further research is also needed to understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.

Synthesis Methods

N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide can be synthesized using different methods, but the most common one is the condensation reaction between 1-naphthohydrazide and 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. Other methods involve the use of different aldehydes or hydrazides, and the reaction conditions may vary depending on the choice of reagents.

properties

IUPAC Name

N-[(E)-1-(4-nitrophenyl)ethylideneamino]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-13(14-9-11-16(12-10-14)22(24)25)20-21-19(23)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3,(H,21,23)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLFUNHQHZULEQ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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